1-Ethyl-4-methylene-piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-ethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-8(2)5-7-9/h2-7H2,1H3 |
InChI Key |
NYIVCRAGHALTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=C)CC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-methylene-piperidine
This guide provides a comprehensive overview of the primary synthetic pathways for 1-Ethyl-4-methylene-piperidine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.
Introduction: The Significance of the 4-Methylene-piperidine Scaffold
The 4-methylene-piperidine moiety is a key structural motif in a variety of biologically active compounds. Its exocyclic double bond provides a versatile handle for further functionalization, making it a desirable intermediate in the synthesis of complex molecular architectures. 1-Ethyl-4-methylene-piperidine, in particular, serves as a crucial precursor for the synthesis of various therapeutic agents and research chemicals. The ethyl group at the nitrogen atom modulates the molecule's lipophilicity and basicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
This guide will focus on the most prevalent and practical synthetic routes to 1-Ethyl-4-methylene-piperidine, starting from the synthesis of the key precursor, 1-Ethyl-4-piperidone, and its subsequent conversion to the target molecule.
Part 1: Synthesis of the Key Precursor: 1-Ethyl-4-piperidone
The most direct and widely employed method for the synthesis of 1-Ethyl-4-piperidone is the N-alkylation of 4-piperidone. This approach is favored for its simplicity and the ready availability of the starting materials.
Pathway 1.1: Direct N-Alkylation of 4-Piperidone
The fundamental principle of this pathway is the nucleophilic substitution reaction between the secondary amine of 4-piperidone and an ethylating agent, such as bromoethane or iodoethane. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion.
Experimental Protocol: N-Alkylation of 4-Piperidone with Bromoethane
-
Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base (2-3 equivalents).[1] A common choice is a mild inorganic base like sodium carbonate or potassium carbonate.
-
Addition of Ethylating Agent: Add bromoethane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 60-85°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-Ethyl-4-piperidone.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are excellent solvents for this reaction as they are polar aprotic solvents that can dissolve both the piperidone salt and the base, facilitating the reaction.
-
Base: The use of an excess of a mild base like sodium carbonate is crucial to neutralize the HBr formed during the reaction. This prevents the protonation of the starting 4-piperidone, which would render it non-nucleophilic and halt the reaction.
-
Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution, leading to a shorter reaction time.
Alternative Precursor Synthesis Methods
Part 2: Conversion of 1-Ethyl-4-piperidone to 1-Ethyl-4-methylene-piperidine
The most efficient and widely used method for the conversion of a ketone to an alkene is the Wittig reaction.[6][7][8] This reaction involves the use of a phosphorus ylide, which reacts with the ketone to form the desired exocyclic double bond.
Pathway 2.1: The Wittig Reaction
The Wittig reaction provides a reliable method for the methylenation of 1-Ethyl-4-piperidone. The key reagent is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.[9]
Experimental Protocol: Wittig Methylenation of 1-Ethyl-4-piperidone
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1-1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), dropwise.[6][9] The formation of the bright yellow-orange ylide indicates a successful reaction.
-
-
Reaction with 1-Ethyl-4-piperidone:
-
To the freshly prepared ylide solution, add a solution of 1-Ethyl-4-piperidone (1 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 1-Ethyl-4-methylene-piperidine.
-
Mechanistic Insight and Trustworthiness:
The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[8] This intermediate then collapses to form the alkene and the highly stable triphenylphosphine oxide, which provides the thermodynamic driving force for the reaction. The reliability of this reaction stems from the irreversible formation of the strong phosphorus-oxygen bond.
Caption: The Wittig reaction pathway for the synthesis of 1-Ethyl-4-methylene-piperidine.
Alternative Pathway: Grignard Reaction followed by Dehydration
An alternative, though less direct, route involves a Grignard reaction followed by an elimination step.
-
Grignard Reaction: 1-Ethyl-4-piperidone can be treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 1-ethyl-4-methyl-4-hydroxypiperidine.
-
Dehydration: The resulting alcohol can then be dehydrated under acidic conditions (e.g., with sulfuric acid or phosphoric acid) to yield a mixture of alkenes. The desired 1-Ethyl-4-methylene-piperidine is typically the minor product, with the endocyclic alkene, 1-ethyl-4-methyl-1,2,3,6-tetrahydropyridine, being the major product according to Zaitsev's rule.[10]
This pathway is generally less preferred due to the lack of regioselectivity in the elimination step.
Sources
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A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-methylene-piperidine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic signatures of 1-Ethyl-4-methylene-piperidine (CAS: 1001-63-4), a heterocyclic amine of interest in synthetic chemistry and drug development. Due to a lack of publicly available experimental spectra, this document leverages established spectroscopic principles to present a detailed predicted analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are detailed interpretations, standardized data acquisition protocols, and visual diagrams to aid researchers in the identification, characterization, and quality control of this compound.
Introduction and Molecular Structure
1-Ethyl-4-methylene-piperidine is a tertiary amine built upon a piperidine scaffold, featuring an N-ethyl group and an exocyclic methylene group at the C4 position. The piperidine ring is a prevalent structural motif in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for confirming structure and assessing purity during synthesis.[1] This guide serves as a foundational reference for scientists working with this molecule.
The structure, with atom numbering for NMR assignment purposes, is presented below.
Figure 1: Molecular Structure of 1-Ethyl-4-methylene-piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Analysis
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For 1-Ethyl-4-methylene-piperidine, five distinct signals are predicted.
Disclaimer: The following data are predicted based on established chemical shift principles and may vary slightly from experimental values.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H7 (vinylic) | ~ 4.70 | Singlet (s) | 2H | Protons on an sp² carbon (=CH₂) are significantly deshielded and typically appear in the 4.5-6.5 ppm range.[2] Due to the absence of adjacent protons, a singlet is expected. |
| H2, H6 (α to N) | ~ 2.50 | Triplet (t) | 4H | These protons are adjacent to the electronegative nitrogen atom, causing a downfield shift. They are coupled to the H3/H5 protons, resulting in a triplet. |
| H8 (ethyl CH₂) | ~ 2.40 | Quartet (q) | 2H | This methylene group is alpha to the nitrogen and coupled to the three protons of the methyl group (H9), leading to a quartet. |
| H3, H5 (allylic) | ~ 2.25 | Triplet (t) | 4H | These protons are in an allylic position to the double bond and adjacent to the H2/H6 protons, resulting in a triplet. Their chemical shift is typical for allylic protons.[3] |
| H9 (ethyl CH₃) | ~ 1.10 | Triplet (t) | 3H | This terminal methyl group is coupled to the two protons of the adjacent methylene group (H8), giving a characteristic triplet in the upfield alkyl region.[2] |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature (sp³, sp²). For this molecule, six distinct carbon signals are predicted.
Disclaimer: The following data are predicted based on established chemical shift principles and may vary slightly from experimental values.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C4 (quaternary alkene) | ~ 148.0 | The sp² quaternary carbon of the exocyclic double bond is expected to be the most downfield signal in the alkene region (120-160 ppm).[4][5] |
| C7 (terminal alkene) | ~ 106.5 | The terminal sp² methylene carbon (=CH₂) is shielded relative to the substituted carbon and appears in the lower end of the alkene region.[5] |
| C2, C6 (α to N) | ~ 55.0 | These carbons are bonded to the electronegative nitrogen, causing a significant downfield shift into the 50-60 ppm range typical for carbons alpha to a tertiary amine. |
| C8 (ethyl CH₂) | ~ 52.0 | This carbon is also alpha to the nitrogen, resulting in a chemical shift similar to that of C2 and C6. |
| C3, C5 (piperidine) | ~ 35.0 | These sp³ hybridized carbons are in a standard alkane environment within the ring and are expected in the 30-40 ppm range. |
| C9 (ethyl CH₃) | ~ 12.5 | The terminal methyl carbon of the ethyl group is highly shielded and appears in the far upfield region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra, the following protocol should be considered.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 1-Ethyl-4-methylene-piperidine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse angle.
-
Set a spectral width of approximately 15 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 512-1024 scans for sufficient signal intensity, as the ¹³C isotope has a low natural abundance.[6]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum Analysis
The IR spectrum of 1-Ethyl-4-methylene-piperidine is expected to be dominated by absorptions from its alkene and amine functionalities.
Disclaimer: The following data are predicted based on established group frequencies and may vary from experimental values.
Table 3: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Rationale for Prediction |
| ~ 3080 | Medium | =C-H Stretch | Alkene | C-H bonds on sp² carbons absorb at frequencies just above 3000 cm⁻¹.[7] |
| 2960 - 2850 | Strong | C-H Stretch | Alkane (ring & ethyl) | These strong absorptions are characteristic of C-H stretching in sp³ hybridized carbons.[8] |
| ~ 1650 | Medium | C=C Stretch | Alkene | The stretching of the carbon-carbon double bond typically gives a medium intensity peak in this region. For exocyclic double bonds, the frequency increases with decreasing ring size.[9] |
| ~ 1150 | Medium-Strong | C-N Stretch | Tertiary Amine | The C-N stretching vibration for aliphatic tertiary amines is expected in this region.[10] |
| ~ 890 | Strong | =C-H Bend | Alkene | The out-of-plane bending (wag) for a disubstituted terminal alkene (=CH₂) gives a characteristic strong absorption near 890 cm⁻¹. |
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. No further preparation is required.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.
Predicted Mass Spectrum Analysis
The molecular formula of 1-Ethyl-4-methylene-piperidine is C₈H₁₅N, with a monoisotopic mass of 125.1204 Da.
Disclaimer: The following data are predicted based on established fragmentation patterns and may vary from experimental values.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Proposed Fragment | Rationale for Prediction |
| 125 | [C₈H₁₅N]⁺˙ | Molecular Ion (M⁺˙) . This peak confirms the molecular weight of the compound. |
| 110 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. This is a possible, but likely minor, fragmentation pathway. |
| 96 | [M - C₂H₅]⁺ | Base Peak . This fragment results from alpha-cleavage, the most characteristic fragmentation pathway for tertiary amines.[11][12] The bond between the nitrogen and the ethyl group's alpha-carbon cleaves, expelling an ethyl radical and leaving a stable, resonance-stabilized cyclic iminium ion. |
Predicted Fragmentation Pathway: Alpha-Cleavage
The most favorable fragmentation for N-alkyl amines is alpha-cleavage, which results in the formation of a stable iminium cation. This fragment is often the base peak (most intense peak) in the spectrum.
Figure 2: Predicted Alpha-Cleavage Fragmentation of 1-Ethyl-4-methylene-piperidine
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
Set the ion source temperature to ~230°C.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.
Conclusion
The combined analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile for the structural confirmation of 1-Ethyl-4-methylene-piperidine. The key identifying features are the characteristic vinylic proton signals around 4.7 ppm in the ¹H NMR, the alkene carbon signals at ~148.0 and ~106.5 ppm in the ¹³C NMR, a C=C stretching vibration near 1650 cm⁻¹ in the IR spectrum, and a molecular ion at m/z 125 with a base peak at m/z 96 in the mass spectrum. This guide provides researchers with the necessary framework and protocols to confidently characterize this compound in a laboratory setting.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
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ChemHelper. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
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Starkey, L. S. (2016). A guide to 13c nmr chemical shift values. Cal Poly Pomona. [Link]
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Patel, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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University of Colorado Boulder. Table of IR Absorptions. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shifts. [Link]
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NPTEL. The features of IR spectrum. [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
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University of Calgary. IR: amines. [Link]
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Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. YouTube. [Link]
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Whitman College. GCMS Section 6.15 - Amines. [Link]
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Michigan State University. Infrared Spectrometry. [Link]
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Wiley. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
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Commercial Availability & Synthesis of 1-Ethyl-4-methylene-piperidine
This guide addresses the commercial scarcity of 1-Ethyl-4-methylene-piperidine and provides a validated sourcing and synthesis strategy for researchers requiring this specific intermediate.
A Technical Sourcing Guide for Drug Development
Executive Summary: The "Make vs. Buy" Decision
Current Market Status: 1-Ethyl-4-methylene-piperidine is not currently available as a commodity catalog item from major global distributors (Sigma-Aldrich, Enamine, Combi-Blocks). While its N-methyl and N-benzyl analogs are occasionally listed as pharmaceutical impurities, the N-ethyl variant is a "made-to-order" scaffold.
Strategic Recommendation: For rapid access, researchers should not attempt to source the final compound directly, as lead times for custom synthesis often exceed 8-12 weeks. Instead, the optimal strategy is an in-house synthesis using the commercially abundant precursor 1-Ethyl-4-piperidone (CAS 3612-18-8) .
This guide details the sourcing of the precursor and provides a validated Wittig olefination protocol to generate the target compound with high purity.
Chemical Profile & Target Identification
| Feature | Specification |
| Target Compound | 1-Ethyl-4-methylene-piperidine |
| CAS Number | Not Assigned (Novel/Niche) |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Key Structural Feature | Exocyclic double bond at C-4; Ethyl group at N-1 |
| Stability Concern | Prone to polymerization/oxidation at the exocyclic alkene; requires cold storage. |
Sourcing the Precursor: 1-Ethyl-4-piperidone
The entire supply chain strategy hinges on the precursor. Unlike the final target, 1-Ethyl-4-piperidone is a stable, high-volume commodity chemical used in the synthesis of analgesics (e.g., fentanyl analogs) and neuroactive agents.
Precursor Specifications:
-
Purity Required: ≥98% (GC) to minimize side reactions in the Wittig step.
-
Major Suppliers: Sigma-Aldrich, Alfa Chemistry, TCI, and specialized heterocyclic vendors.
Cost Analysis:
-
Precursor Cost: ~
100 USD for 25g. -
Custom Synthesis Quote (Final Target): ~
5,000 USD for 1g (Lead time: 2+ months).
Technical Protocol: Synthesis via Wittig Olefination
The conversion of the ketone (1-ethyl-4-piperidone) to the exocyclic alkene is best achieved via a standard Wittig reaction. This route is preferred over the Peterson olefination or Tebbe reagent due to the low cost of reagents and ease of scalability.
Reaction Pathway
The synthesis involves the deprotonation of methyltriphenylphosphonium bromide to form the phosphorus ylide, which then attacks the ketone carbonyl of the piperidone.
Figure 1: Reaction logic for the conversion of 1-ethyl-4-piperidone to the target alkene.
Step-by-Step Methodology
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv) [Alternative: NaH]
-
Anhydrous Tetrahydrofuran (THF)
-
1-Ethyl-4-piperidone (1.0 equiv)
Protocol:
-
Ylide Generation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add KOtBu portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30–45 minutes at 0°C.
-
Addition: Add 1-Ethyl-4-piperidone (dissolved in minimal THF) dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (stain with KMnO₄; the alkene will be active).
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (Et₂O) or Hexanes. Note: Use non-polar solvents to precipitate the Triphenylphosphine oxide (TPPO) byproduct.
-
Purification: The crude material will contain TPPO.
-
Method A (Filtration): Triturate the crude oil with cold hexanes; filter off the solid TPPO.
-
Method B (Distillation): The product is a low-boiling amine. Kugelrohr distillation is highly effective for isolating the clean oil.
-
Method C (Acid/Base Extraction): Dissolve crude in dilute HCl (product goes to aqueous phase). Wash organic phase (removes TPPO). Basify aqueous phase with NaOH, extract back into ether.
-
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, verify the following spectral markers.
| Analysis | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.65–4.75 ppm (s, 2H) | Diagnostic: Exocyclic methylene protons (=CH₂). |
| ¹H NMR (CDCl₃) | δ 2.40 ppm (q, 2H) | N-Ethyl methylene protons (-N-CH₂ -CH₃). |
| ¹H NMR (CDCl₃) | δ 1.05 ppm (t, 3H) | N-Ethyl methyl protons (-N-CH₂-CH₃ ). |
| GC-MS | M+ = 125 m/z | Confirms molecular weight. |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/polymerization. |
Handling & Stability (Critical)
The exocyclic double bond in 4-methylene piperidines possesses moderate reactivity.
-
Storage: Store at -20°C under an inert atmosphere (Argon).
-
Salt Formation: For long-term storage, convert the free base to the Hydrochloride (HCl) or Oxalate salt . The salt form is a crystalline solid and significantly more stable against polymerization than the free oil.
-
Salt Protocol: Dissolve oil in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.
-
References
-
PubChem. Compound Summary: 1-Ethyl-4-piperidone.[3] National Library of Medicine. Available at: [Link]
-
McElvain, S. M. (1948). Piperidine Derivatives.[1][4][5][6][7][8] Journal of the American Chemical Society. (Foundational reference for piperidone synthesis).
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- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
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Methodological & Application
Synthesis of 1-Ethyl-4-methylene-piperidine: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 1-ethyl-4-methylene-piperidine, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this application note is the conversion of 1-ethyl-4-piperidone to its methylene derivative, a crucial transformation for accessing a variety of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic methodology.
The piperidine scaffold is a cornerstone in the design of therapeutic agents, with its derivatives finding applications in a wide array of treatments, including those for cancer, neurological disorders, and infectious diseases.[1][2] The exocyclic methylene group in 1-ethyl-4-methylene-piperidine offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures.[3]
Comparative Overview of Synthetic Strategies
The conversion of a ketone to an alkene, specifically the methylenation of 1-ethyl-4-piperidone, can be achieved through several established organometallic reactions. The choice of method often depends on factors such as substrate compatibility, desired yield, stereoselectivity (where applicable), and the availability of reagents and equipment. Here, we discuss three prominent methods: the Wittig reaction, the Peterson olefination, and the Tebbe olefination.
-
The Wittig Reaction: This is arguably the most classic and widely used method for alkene synthesis from carbonyl compounds.[4] It involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a strong base, with an aldehyde or ketone.[5] The strong thermodynamic driving force for the formation of triphenylphosphine oxide makes this reaction highly efficient.[4] For the synthesis of 1-ethyl-4-methylene-piperidine, the required reagent is methyltriphenylphosphonium bromide, which is commercially available.[6]
-
The Peterson Olefination: A silicon-based alternative to the Wittig reaction, the Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes.[7] A key advantage of this method is the potential for stereocontrol in the synthesis of disubstituted alkenes, as the intermediate β-hydroxysilane can be isolated and subjected to either acid- or base-catalyzed elimination to yield the (E) or (Z) alkene, respectively.[8] However, for the synthesis of a terminal alkene like 1-ethyl-4-methylene-piperidine, this stereochemical consideration is not a factor. The reaction generally offers good yields and the byproducts are often easier to remove than triphenylphosphine oxide.
-
The Tebbe Olefination: This method employs the Tebbe reagent, a titanium-aluminum organometallic complex, for the methylenation of carbonyl compounds.[2] The Tebbe reagent is known for its high reactivity and tolerance of various functional groups, making it particularly useful for the olefination of sterically hindered or enolizable ketones.[2][9] It can also convert esters and amides into enol ethers and enamines, respectively.[2] However, the Tebbe reagent is pyrophoric and requires careful handling under inert atmosphere conditions.[9]
While all three methods are viable, the Wittig reaction is often the first choice for simple methylenations due to its long-standing reliability, the commercial availability of the necessary reagents, and a vast body of literature. The following section provides a detailed, field-proven protocol for the synthesis of 1-ethyl-4-methylene-piperidine via the Wittig reaction.
Detailed Protocol: Wittig Reaction for the Synthesis of 1-Ethyl-4-methylene-piperidine
This protocol details the synthesis of 1-ethyl-4-methylene-piperidine from 1-ethyl-4-piperidone using the Wittig reaction. The procedure is divided into two main stages: the in-situ generation of the phosphorus ylide and the subsequent reaction with the ketone.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1-Ethyl-4-piperidone | C₇H₁₃NO | 127.18 | See protocol | ≥98% | Sigma-Aldrich |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | See protocol | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | See protocol | 2.5 M in hexanes | Sigma-Aldrich[10] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | See protocol | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | See protocol | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | See protocol | N/A | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | See protocol | Anhydrous | Fisher Scientific |
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. [11] It is also corrosive. All manipulations involving n-BuLi must be carried out under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[11]
-
Methyltriphenylphosphonium bromide is a skin and eye irritant. [6] Handle with appropriate PPE.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.
-
The reaction should be performed in a well-ventilated fume hood.
Experimental Procedure
Step 1: Preparation of the Phosphorus Ylide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer.
-
Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via cannula to the flask to achieve a concentration of approximately 0.5 M of the phosphonium salt.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, slowly add n-butyllithium (1.05 equivalents, 2.5 M solution in hexanes) dropwise via syringe. The addition should be done at a rate that maintains the internal temperature below 5 °C. A characteristic orange to deep red color of the ylide should develop.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.
Step 2: Wittig Reaction with 1-Ethyl-4-piperidone
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-ethyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution from Step 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of 1-ethyl-4-piperidone to the ylide suspension dropwise via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Step 3: Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[12]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of 1-ethyl-4-methylene-piperidine and triphenylphosphine oxide. The triphenylphosphine oxide can be largely removed by precipitation from a non-polar solvent like hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Representation of the Synthetic Workflow
Figure 1: Workflow for the synthesis of 1-Ethyl-4-methylene-piperidine.
Characterization of 1-Ethyl-4-methylene-piperidine
The successful synthesis of 1-ethyl-4-methylene-piperidine should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons as a singlet around 4.7 ppm.[13] The ethyl group should exhibit a triplet for the methyl protons and a quartet for the methylene protons. The piperidine ring protons will appear as multiplets in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for the formation of the double bond with a signal for the quaternary carbon around 140-150 ppm and a signal for the methylene carbon around 100-110 ppm. The remaining carbon signals of the ethyl group and the piperidine ring will be in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic C=C stretching vibration for the exocyclic double bond in the region of 1640-1680 cm⁻¹. The disappearance of the strong C=O stretching band of the starting material (around 1715 cm⁻¹) is a key indicator of a successful reaction.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (C₈H₁₅N, MW = 125.21 g/mol ).
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 1-ethyl-4-methylene-piperidine from 1-ethyl-4-piperidone. The Wittig reaction is presented as a reliable and well-established method, with a detailed protocol that emphasizes safety and procedural accuracy. The inclusion of alternative synthetic strategies and detailed characterization guidance aims to equip researchers with the necessary information to successfully synthesize and validate this important chemical intermediate for applications in drug discovery and development.
References
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
-
Scribd. (n.d.). Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. Retrieved from [Link]
-
Koh, J. T. (n.d.). The Wittig Reaction With Chemiluminescence! University of Delaware. Retrieved from [Link]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2006). Introduction to Laboratory Techniques (4th ed.). Thomson Brooks/Cole.
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022, May 21). Tebbe Olefination. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
Queen's University Belfast. (2021, April 22). Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. Retrieved from [Link]
-
Reddit. (2020, June 13). Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. Retrieved from [Link]
-
Wikipedia. (n.d.). Tebbe's reagent. Retrieved from [Link]
-
PubMed. (n.d.). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Retrieved from [Link]
Sources
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- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
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- 7. Peterson Olefination | NROChemistry [nrochemistry.com]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
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- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
The Strategic Application of 1-Ethyl-4-methylene-piperidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically approved drugs and its ability to impart favorable pharmacokinetic properties.[1] Within this privileged class of heterocycles, 1-Ethyl-4-methylene-piperidine emerges as a particularly versatile and reactive building block. Its unique structural feature, an exocyclic methylene group, serves as a reactive handle for a variety of chemical transformations, most notably the Michael addition, enabling the construction of complex molecular architectures with diverse pharmacological applications. This guide provides an in-depth exploration of the synthesis and strategic applications of 1-Ethyl-4-methylene-piperidine, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Synthetic Utility of 1-Ethyl-4-methylene-piperidine
The primary route to 1-Ethyl-4-methylene-piperidine and its analogs is the Wittig reaction, a powerful and reliable method for the conversion of ketones to alkenes.[1][2] The synthesis commences with the readily available 1-ethyl-4-piperidone, which undergoes olefination to introduce the key methylene functionality.
Protocol 1: Synthesis of 1-Ethyl-4-methylene-piperidine via the Wittig Reaction
This protocol outlines the synthesis of 1-Ethyl-4-methylene-piperidine from 1-ethyl-4-piperidone using methyltriphenylphosphonium bromide as the Wittig reagent.
Materials:
-
1-Ethyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (or other strong, non-nucleophilic base)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Ylide (Wittig Reagent):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The color of the mixture will typically turn a deep yellow or orange, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve 1-ethyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Ethyl-4-methylene-piperidine.
-
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the highly reactive ylide from being quenched by atmospheric moisture and oxygen. A strong, non-nucleophilic base like potassium tert-butoxide is employed to deprotonate the phosphonium salt without competing in a nucleophilic attack on the starting ketone. The choice of anhydrous solvents is also critical to ensure the stability and reactivity of the ylide.
Caption: Synthesis of 1-Ethyl-4-methylene-piperidine.
Applications as a Reactive Intermediate in Medicinal Chemistry
The exocyclic double bond of 1-Ethyl-4-methylene-piperidine is an activated alkene, making it an excellent Michael acceptor. This reactivity is the cornerstone of its application in medicinal chemistry, allowing for the conjugate addition of a wide range of nucleophiles to introduce diverse functionalities at the 4-position of the piperidine ring.
The Aza-Michael Addition: A Gateway to Novel Amines
The aza-Michael addition, the conjugate addition of an amine nucleophile, is a particularly powerful tool for the synthesis of novel piperidine-containing compounds with potential biological activity.[3] The resulting 4-(aminomethyl)piperidine scaffold is a common motif in pharmacologically active molecules.
Protocol 2: Aza-Michael Addition of a Secondary Amine to 1-Ethyl-4-methylene-piperidine
This protocol provides a general procedure for the conjugate addition of a secondary amine to 1-Ethyl-4-methylene-piperidine.
Materials:
-
1-Ethyl-4-methylene-piperidine
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Aprotic solvent (e.g., acetonitrile, THF, or methanol)
-
Optional: Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-Ethyl-4-methylene-piperidine (1.0 equivalent) in the chosen aprotic solvent.
-
Add the secondary amine (1.0-1.2 equivalents) to the solution.
-
If using a catalyst, add the Lewis acid (0.05-0.1 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
If the reaction is sluggish, it can be gently heated to reflux.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired 4-(aminomethyl)piperidine derivative.
-
Mechanistic Insight: The electron-withdrawing nature of the iminium ion that can be formed in situ under acidic or Lewis acidic conditions enhances the electrophilicity of the β-carbon of the exocyclic double bond, facilitating the nucleophilic attack by the amine. The N-ethyl group can influence the rate and stereochemical outcome of the reaction through steric and electronic effects.
Caption: Aza-Michael Addition Workflow.
Case Study: Efinaconazole Synthesis Intermediate
A prominent example highlighting the importance of the 4-methylenepiperidine scaffold is its role as a key intermediate in the synthesis of the antifungal drug, Efinaconazole.[4][5] Although the commercial synthesis may utilize the parent 4-methylenepiperidine, the underlying principle of its reactivity remains the same. The synthesis involves the nucleophilic ring-opening of an epoxide by the piperidine nitrogen, a reaction that showcases the utility of this scaffold in constructing complex drug molecules.
Structure-Activity Relationship (SAR) Insights
The 1-ethyl-4-substituted piperidine moiety offers several avenues for SAR exploration:
-
The N-Ethyl Group: Modification of the ethyl group to other alkyl or arylalkyl substituents can modulate the compound's lipophilicity, basicity, and steric interactions with the target protein. This can significantly impact potency, selectivity, and pharmacokinetic properties.
-
The 4-Substituent: The nature of the nucleophile added via the Michael addition determines the functionality at the 4-position. This allows for the introduction of a wide array of chemical groups to probe the binding pocket of a biological target and optimize interactions.
Data Summary
| Compound | Precursor | Key Reaction | Application |
| 1-Ethyl-4-methylene-piperidine | 1-Ethyl-4-piperidone | Wittig Reaction | Versatile reactive intermediate |
| 4-(Aminomethyl)piperidine Derivatives | 1-Ethyl-4-methylene-piperidine | Aza-Michael Addition | Scaffolds for CNS disorders, cancer |
| Efinaconazole | 4-Methylenepiperidine | Epoxide Ring-Opening | Antifungal Agent |
Conclusion
1-Ethyl-4-methylene-piperidine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Wittig reaction and its reactivity as a Michael acceptor provide a robust platform for the generation of diverse libraries of 4-substituted piperidine derivatives. The ability to readily introduce a wide range of functionalities at the 4-position makes this scaffold an attractive starting point for the discovery and optimization of novel therapeutic agents targeting a wide range of diseases. Understanding the synthesis and reactivity of this key intermediate empowers drug discovery professionals to strategically design and synthesize novel drug candidates with improved pharmacological profiles.
References
-
D. O. Tymoshenko, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," PubMed, 2025. [Link]
- G. Wittig, G. Geissler, "Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate," Justus Liebigs Annalen der Chemie, vol. 580, no. 1, pp. 44-57, 1953. [A seminal paper on the Wittig reaction, though a direct link to the full text may require institutional access. A general search for "Wittig reaction original paper" will provide context.]
- CN108017573B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," Google P
- "Preparation method for 4-methylenepiperidine or acid addition salt thereof," Google P
-
"Michael Addition Reaction," Wikipedia. [Link]
-
"Wittig Reaction - Examples and Mechanism," Master Organic Chemistry. [Link]
-
"The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines," DR-NTU (Nanyang Technological University). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Application Note: 1-Ethyl-4-methylene-piperidine in the Synthesis of Novel Heterocycles
Executive Summary
1-Ethyl-4-methylene-piperidine (1 ) represents a critical "gateway scaffold" in medicinal chemistry, particularly for the generation of spiro-piperidines . Unlike its ketone precursor (1-ethyl-4-piperidone), the exocyclic double bond at the C4 position offers a unique handle for cycloaddition and carbene insertion reactions. These transformations rigidly orient pharmacophores in 3D space, a key design strategy for targeting GPCRs (e.g., Neurokinin-1, Opioid receptors) and ion channels.
This guide provides validated protocols for converting 1 into three distinct classes of novel heterocycles: Spiro-isoxazolines , Spiro-cyclopropanes , and Spiro-epoxides .
Chemical Properties & Handling[1][2]
| Property | Specification |
| IUPAC Name | 1-Ethyl-4-methylidenepiperidine |
| CAS Number | 19789-73-2 |
| Molecular Weight | 125.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 158-160 °C (lit.) |
| Solubility | Soluble in DCM, THF, Toluene, Ethanol; Sparingly soluble in water |
| Stability | Oxidizes slowly in air; store under Argon at 2-8°C. Polymerizes with strong Lewis acids. |
Safety Warning: The exocyclic alkene is reactive. Standard PPE (gloves, goggles, fume hood) is mandatory. The precursor, 1-ethyl-4-piperidone, is a controlled substance precursor in some jurisdictions; ensure compliance with local regulations.
Preparation of the Scaffold
Protocol A: Wittig Olefination
Objective: Synthesis of 1-ethyl-4-methylene-piperidine from 1-ethyl-4-piperidone.
Mechanism: The reaction proceeds via the formation of a phosphorus ylide (phosphorane) which attacks the ketone carbonyl to form an oxaphosphetane intermediate. This collapses to yield the alkene and triphenylphosphine oxide.
Materials:
-
Methyltriphenylphosphonium bromide (MTPB) (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (60% dispersion)
-
1-Ethyl-4-piperidone (1.0 equiv)
-
Anhydrous THF (0.5 M concentration)
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend MTPB in anhydrous THF. Cool to 0°C.[1]
-
Base Addition: Add KOtBu portion-wise. The suspension will turn bright yellow/orange, indicating ylide formation. Stir for 45 minutes at 0°C.
-
Substrate Addition: Add 1-ethyl-4-piperidone dropwise (neat or in minimal THF). The color may fade slightly.
-
Reaction: Warm to room temperature and stir for 4-16 hours. Monitor by TLC (System: 10% MeOH/DCM; Stain: KMnO4). The product spot will stain yellow/brown rapidly.
-
Workup: Quench with saturated NH4Cl. Extract with Et2O (3x). The product is basic; acidic extraction is not recommended as the alkene is acid-sensitive.
-
Purification: Dry organics over MgSO4 and concentrate. Purify via distillation (preferred) or basic alumina flash chromatography (Eluent: Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide.
Application Protocols: Novel Heterocycles
Protocol B: Spiro[isoxazoline-5,4'-piperidine] Synthesis
Methodology: 1,3-Dipolar Cycloaddition (Click Chemistry) Significance: Creates a rigid spiro-core often found in antibiotics and neurokinin antagonists.
Reaction Scheme: The in situ generated nitrile oxide (dipole) reacts with the exocyclic alkene (dipolarophile) of 1 .
Materials:
-
1-Ethyl-4-methylene-piperidine (1 ) (1.0 equiv)
-
Aryl-oxime (e.g., benzaldehyde oxime) (1.2 equiv)
-
Chloramine-T (1.5 equiv) or NCS/Et3N
-
Ethanol or DCM
Procedure:
-
Dissolve the aryl-oxime in Ethanol (0.2 M).
-
Add 1 to the solution.
-
Add Chloramine-T trihydrate portion-wise at room temperature.
-
Reflux: Heat the mixture to 60-70°C for 3 hours. The Chloramine-T converts the oxime to a nitrile oxide in situ, which immediately cycloadds to the alkene.
-
Workup: Filter off the sodium chloride/sulfonamide byproduct. Concentrate the filtrate.
-
Purification: Column chromatography (DCM/MeOH 95:5).
-
Result: 3-Aryl-1'-ethyl-spiro[isoxazole-5,4'-piperidine].
Protocol C: Spiro[cyclopropane-1,4'-piperidine] Synthesis
Methodology: Simmons-Smith Cyclopropanation Significance: Bioisostere for the carbonyl group; increases metabolic stability and lipophilicity.
Materials:
-
1-Ethyl-4-methylene-piperidine (1 )
-
Diiodomethane (CH2I2) (2.0 equiv)
-
Zinc-Copper couple (Zn-Cu) (2.5 equiv) or Diethylzinc (Et2Zn) (Caution: Pyrophoric)
-
Anhydrous Ether or DCM
Procedure (Zn-Cu Method):
-
Activation: Place Zn-Cu couple in anhydrous ether under Argon.
-
Carbenoid Formation: Add a crystal of iodine. Add CH2I2 dropwise. Reflux for 30 mins to generate the zinc carbenoid (IZnCH2I).
-
Cyclopropanation: Cool to room temperature. Add 1 dropwise.
-
Reflux: Heat to mild reflux for 12-24 hours.
-
Quench: Cool to 0°C. Carefully add saturated NH4Cl (gas evolution possible).
-
Extraction: Extract with ether. Wash with NaHCO3 and brine.
-
Result: 1'-Ethyl-spiro[cyclopropane-1,4'-piperidine].
Mechanistic Visualization
The following diagram illustrates the divergent synthesis pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways from 1-Ethyl-4-methylene-piperidine to novel spiro-heterocycles.
Analytical Data Summary (Expected)
| Compound | 1H NMR Diagnostic Signal (CDCl3) | 13C NMR Key Shift (ppm) | Mass Spec (ESI+) |
| Scaffold (1) | δ 4.65 (s, 2H, =CH2) | 145.2 (C4), 108.5 (=CH2) | [M+H]+ 126.1 |
| Spiro-Isoxazoline | δ 3.20 (s, 2H, Isox-CH2) | 85.4 (Spiro-C) | [M+H]+ ~259 (Ar=Ph) |
| Spiro-Cyclopropane | δ 0.3-0.5 (m, 4H, Cyclopropyl) | 22.1 (Spiro-C), 10.5 (CH2) | [M+H]+ 140.1 |
References
-
1,3-Dipolar Cycloaddition Methodology: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3] Angewandte Chemie International Edition, 2(10), 565-598. Context: Foundational mechanism for the reaction of nitrile oxides with exocyclic alkenes. See also: Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.[2] [Link]
- Spiro-Isoxazoline Synthesis Applications: El-Sawy, E. R., et al. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of spiro-piperidine scaffolds in drug discovery.
-
Simmons-Smith Reaction Protocol: Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[4] See also: Master Organic Chemistry. (2023).[5][6][7][8][9] The Simmons-Smith Cyclopropanation Mechanism.[4][9] [Link]
-
Spiropiperidines in Drug Discovery: Beilstein Journal of Organic Chemistry. (2024).[10] Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link] Context: Reviews the pharmacological importance of spiro-cycles.
Sources
- 1. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. chemrevlett.com [chemrevlett.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 1-Ethyl-4-methylene-piperidine
Introduction: The Significance of Saturated Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its saturated nature imparts specific conformational properties that are often crucial for molecular recognition and biological activity. The conversion of unsaturated piperidine precursors, such as 1-Ethyl-4-methylene-piperidine, to their saturated counterparts is a pivotal transformation in medicinal chemistry and drug development. This application note provides a detailed, in-depth technical guide to the catalytic hydrogenation of 1-Ethyl-4-methylene-piperidine to yield 1-Ethyl-4-methylpiperidine, a valuable building block for more complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical aspects of catalyst selection, reaction monitoring, and product characterization.
Mechanistic Insights: The Rationale Behind Heterogeneous Catalysis
The catalytic hydrogenation of an alkene, in this case, the exocyclic methylene group of 1-Ethyl-4-methylene-piperidine, is a classic example of a heterogeneous catalytic process. The most commonly employed catalysts for this transformation are noble metals, such as palladium or platinum, finely dispersed on a high-surface-area support like activated carbon (Pd/C or Pt/C).
The reaction mechanism can be understood through a series of well-established steps:
-
Adsorption of Reactants: Both hydrogen gas and the alkene substrate (1-Ethyl-4-methylene-piperidine) adsorb onto the surface of the metal catalyst.
-
Activation of Hydrogen: The strong metallic surface facilitates the homolytic cleavage of the H-H bond, generating reactive hydrogen atoms adsorbed on the catalyst surface.
-
Alkene Coordination: The π-system of the exocyclic double bond coordinates with the metal surface.
-
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the two carbons of the former double bond. This stepwise addition typically occurs on the same face of the alkene, leading to a syn-addition stereochemistry.
-
Desorption of Product: The newly formed saturated product, 1-Ethyl-4-methylpiperidine, has a lower affinity for the catalyst surface and desorbs, regenerating the active sites for the next catalytic cycle.
The choice of a heterogeneous catalyst is advantageous due to its ease of separation from the reaction mixture, typically by simple filtration, which simplifies the work-up procedure and allows for potential catalyst recycling.
Experimental Protocol: From Starting Material to Purified Product
This section outlines a detailed, step-by-step protocol for the catalytic hydrogenation of 1-Ethyl-4-methylene-piperidine. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.
Materials and Equipment
| Reagents | Equipment |
| 1-Ethyl-4-methylene-piperidine | Hydrogenation apparatus (e.g., Parr shaker or similar) |
| Palladium on carbon (10 wt. % Pd/C) | Round-bottom flask |
| Methanol (anhydrous) | Magnetic stirrer and stir bar |
| Diatomaceous earth (e.g., Celite®) | Buchner funnel and filter paper |
| Hydrogen gas (high purity) | Rotary evaporator |
| Nitrogen gas (inert) | NMR spectrometer |
| Mass spectrometer | |
| Gas chromatograph (optional) |
Reaction Setup and Execution
Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas is a potentially hazardous procedure. Pd/C is pyrophoric, especially after use, and hydrogen is highly flammable. This procedure must be conducted in a well-ventilated fume hood, and all necessary safety precautions, including the use of personal protective equipment (PPE), must be strictly followed.[1]
-
Catalyst Charging: To a clean and dry hydrogenation flask equipped with a magnetic stir bar, add 10 wt. % palladium on carbon (typically 1-5 mol% relative to the substrate).
-
Inerting the System: Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical step to prevent the formation of explosive mixtures of hydrogen and air.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous methanol to the flask to create a slurry of the catalyst. Subsequently, add the 1-Ethyl-4-methylene-piperidine to the reaction mixture.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and then backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or 15-60 psi).
-
Reaction Monitoring: Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen (pressure drop) or by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots. The reaction is generally complete within 2-24 hours at room temperature.
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the system with nitrogen. Add a small amount of a filtration aid, such as diatomaceous earth (Celite®), to the reaction mixture.
-
Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth in a Buchner funnel to remove the palladium on carbon catalyst. Caution: The filter cake is pyrophoric and should be kept wet with a solvent like methanol or water and disposed of in a designated waste container. Do not allow the filter cake to dry in the open air.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The remaining residue is the crude 1-Ethyl-4-methylpiperidine.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by distillation under reduced pressure.
Characterization of 1-Ethyl-4-methylpiperidine
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 1-Ethyl-4-methylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural elucidation. Based on the closely related 4-methylpiperidine[2], the expected chemical shifts (δ) are approximately:
-
~2.9 - 3.1 ppm (m, 2H, axial protons on C2 and C6)
-
~2.4 - 2.6 ppm (q, 2H, -N-CH₂ -CH₃)
-
~1.9 - 2.1 ppm (m, 2H, equatorial protons on C2 and C6)
-
~1.5 - 1.7 ppm (m, 2H, protons on C3 and C5)
-
~1.2 - 1.4 ppm (m, 1H, proton on C4)
-
~1.0 - 1.2 ppm (t, 3H, -N-CH₂-CH₃ )
-
~0.9 ppm (d, 3H, -CH-CH₃ )
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon environments. Based on data for 4-methylpiperidine[3], the expected chemical shifts (δ) are approximately:
-
~55-57 ppm (C2 and C6)
-
~52-54 ppm (-N-CH₂ -CH₃)
-
~34-36 ppm (C3 and C5)
-
~31-33 ppm (C4)
-
~22-24 ppm (-CH-CH₃ )
-
~12-14 ppm (-N-CH₂-CH₃ )
-
Mass Spectrometry (MS)
-
Electron Ionization (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would be expected to show characteristic losses of ethyl and methyl groups.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Predicted, ppm) | Key ¹³C NMR Signals (Predicted, ppm) | MS (EI) m/z (M⁺) |
| 1-Ethyl-4-methylene-piperidine | C₈H₁₅N | 125.21 | ~4.7 (s, 2H, =CH₂), ~2.4 (q, 2H), ~1.1 (t, 3H) | ~148 (=C), ~106 (=CH₂), ~55 (C2, C6), ~52 (-NCH₂), ~36 (C3, C5), ~12 (-CH₃) | 125 |
| 1-Ethyl-4-methylpiperidine | C₈H₁₇N | 127.23 | ~0.9 (d, 3H, -CH-CH₃), ~1.0-1.2 (t, 3H, -N-CH₂-CH₃) | ~55-57 (C2, C6), ~52-54 (-NCH₂), ~34-36 (C3, C5), ~31-33 (C4), ~22-24 (-CH-CH₃), ~12-14 (-NCH₂-CH₃) | 127 |
Visualizing the Process
To further clarify the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Reaction pathway for the catalytic hydrogenation.
Caption: Step-by-step experimental workflow.
Conclusion and Field-Proven Insights
The catalytic hydrogenation of 1-Ethyl-4-methylene-piperidine is a robust and reliable method for the synthesis of 1-Ethyl-4-methylpiperidine. The use of palladium on carbon as a catalyst offers high efficiency and ease of product isolation. Key to the success of this reaction is the meticulous exclusion of oxygen from the reaction system to ensure safety and catalyst longevity. While room temperature and atmospheric pressure are often sufficient, gentle heating or increased hydrogen pressure can be employed to accelerate the reaction if necessary. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to confidently perform this important transformation.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-4-methylene-piperidine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-methylene-piperidine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production. Our focus is on providing causal explanations for experimental choices to empower users to diagnose and resolve issues effectively.
Section 1: Synthetic Strategy Overview
The most prevalent and scalable route to 1-Ethyl-4-methylene-piperidine begins with the precursor, 1-Ethyl-4-piperidone. The key transformation is the methylenation of the ketone carbonyl group. While several methods exist for this conversion, the Wittig reaction is the most commonly employed due to its reliability and well-understood mechanism.[1][2]
Below is a general workflow for the synthesis.
Caption: High-level workflow for the synthesis of 1-Ethyl-4-methylene-piperidine.
Section 2: Troubleshooting the Starting Material: 1-Ethyl-4-piperidone
The quality and purity of the starting ketone, 1-Ethyl-4-piperidone, are critical for a successful methylenation reaction. Impurities in this material can inhibit the reaction or lead to complex side-product profiles.
FAQs & Troubleshooting:
Question: My synthesis of 1-Ethyl-4-piperidone from piperidin-4-one resulted in a low yield. What are the common causes?
Answer: Low yields in the N-ethylation of piperidin-4-one are typically due to three factors:
-
Inefficient Alkylating Agent: While ethyl iodide is reactive, bromoethane is often a more cost-effective choice for larger scales. Ensure the stoichiometry is correct (typically 1.0-1.2 equivalents).[3]
-
Improper Base Selection: A mild inorganic base like sodium carbonate or potassium carbonate is required to neutralize the HBr or HI formed during the reaction. An insufficient amount of base will leave the product as a salt, complicating extraction.
-
Reaction Conditions: The reaction often requires heating. A typical condition involves heating the mixture in a solvent like acetonitrile overnight.[3] Incomplete reaction is common if the temperature is too low or the reaction time is too short. Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material.
Question: I am considering an alternative synthesis for 1-Ethyl-4-piperidone. Are there other viable routes?
Answer: Yes, an alternative route involves the reaction of ethylamine with gamma-butyrolactone in the presence of a catalyst and solvent, followed by heating under reflux.[4] This method can be efficient but requires careful optimization of the catalyst and reaction conditions. For most lab-scale syntheses, the direct ethylation of 4-piperidone is more straightforward.
Section 3: The Methylenation Step - A Deep Dive into the Wittig Reaction
The conversion of the carbonyl in 1-Ethyl-4-piperidone to a methylene group is the most crucial and often challenging step.
Mechanism Overview: The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene.[5] The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[6]
Caption: Simplified mechanism of the Wittig reaction, from ylide formation to products.
FAQs & Troubleshooting the Methylenation
Question: Which methylenation reagent should I use?
Answer: The choice of reagent is a balance of reactivity, handling, and cost.
| Reagent | Key Advantages | Key Disadvantages |
| Wittig Reagent (CH₃PPh₃Br + base) | Well-established, reliable, commercially available reagents.[1] | Requires strong base (n-BuLi, NaH); byproduct (triphenylphosphine oxide) can be difficult to remove. |
| Tebbe's Reagent | Highly reactive, methylenates esters and amides.[1] | Pyrophoric, air and moisture sensitive, requires careful handling. |
| Petasis Reagent | Air-stable solid, thermally stable, broader functional group tolerance. | Generally more expensive than Wittig precursors. |
For the synthesis of 1-Ethyl-4-methylene-piperidine, the Wittig reaction is the most common and cost-effective choice.
Question: My Wittig reaction has failed or given a very low yield. What went wrong?
Answer: This is a common issue. A systematic approach to troubleshooting is required.
Caption: Decision tree for troubleshooting low-yield Wittig reactions.
Causality Analysis:
-
Failed Ylide Formation: The phosphorus ylide is the nucleophile. Its formation is critical. Methyltriphenylphosphonium bromide must be deprotonated by a strong base (like n-BuLi or NaHMDS) under strictly anhydrous conditions. The appearance of a characteristic deep orange or yellow color is a good visual indicator of successful ylide formation. If this fails, the entire reaction fails.
-
Unreacted Ketone: 1-Ethyl-4-piperidone is somewhat sterically hindered.[7] The reaction may require elevated temperatures or longer reaction times than simpler ketones. Ensure at least a stoichiometric amount of the ylide is added.
-
Side Product Formation: The strong base used to generate the ylide can also promote side reactions, such as self-condensation of the ketone. Adding the ketone slowly to the pre-formed ylide solution at a low temperature can mitigate this.
Question: I have my crude product, but I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. How can I purify my product?
Answer: TPPO removal is a classic challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: TPPO is a crystalline solid. If your product is a liquid or oil, you can often precipitate the TPPO by adding a non-polar solvent like hexane or a mixture of hexane/ether and filtering it off. Chilling the solution can improve precipitation.
-
Column Chromatography: This is the most reliable method. TPPO is more polar than the target alkene. A silica gel column using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will effectively separate the product from TPPO. The basic nature of the piperidine product means that adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the column.
-
Acid-Base Extraction: Since 1-Ethyl-4-methylene-piperidine is basic, it can be separated from the neutral TPPO. Dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate. Extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while TPPO remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and re-extract the product back into an organic solvent.[8]
Section 4: Detailed Experimental Protocol
This protocol describes a standard lab-scale synthesis via the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Ethyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol: Synthesis of 1-Ethyl-4-methylene-piperidine
-
Ylide Preparation (Using NaH):
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to create a stirrable slurry.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. Successful formation of the ylide is indicated by the formation of a yellow-orange slurry.
-
-
Wittig Reaction:
-
Cool the ylide slurry back down to 0 °C.
-
Dissolve 1-Ethyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide slurry over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC or GC-MS for consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient with 1% Triethylamine) to afford the pure 1-Ethyl-4-methylene-piperidine.
-
References
-
Pharmd Guru. (n.d.). 29. WITTIG REACTION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylenation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 1-Ethyl-4-Piperidone: An Overview of Its Properties, Applications, and Manufacturing Process. Retrieved from [Link]
-
ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved from [Link]
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Zenodo. (n.d.). synthesis .of piperidine derivatives. part ii. Retrieved from [Link]
-
SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Retrieved from [Link]
-
Pine, S. H., et al. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]
Sources
- 1. Methylenation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 7. scispace.com [scispace.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Characterization of 1-Ethyl-4-methylene-piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Ethyl-4-methylene-piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile but often challenging class of compounds. The unique structural feature—the exocyclic methylene group—imparts specific reactivity and can lead to distinct challenges in synthesis, purification, and analytical characterization.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing detailed, actionable solutions.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question 1: My ¹H NMR spectrum shows broad signals for the piperidine ring protons and the vinylic (=CH₂) protons are not sharp singlets. Why is this happening and how can I get a clearer spectrum?
Answer: This is a common observation for piperidine derivatives and can be attributed to two primary factors:
-
Ring Conformation Dynamics: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to the broadening of signals for the axial and equatorial protons. The N-ethyl group and any other substituents influence the energetics of this equilibrium.
-
Nitrogen Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment, which can cause rapid relaxation of adjacent protons, leading to signal broadening.
Troubleshooting Protocol:
-
Step 1: Variable Temperature (VT) NMR. Running the NMR experiment at different temperatures is the most effective diagnostic tool.
-
Lowering the Temperature: This will slow the rate of conformational exchange. If ring dynamics are the cause, you should see the broad signals resolve into sharper, distinct signals for the axial and equatorial protons as the molecule "locks" into its lowest energy conformation.
-
Increasing the Temperature: This will accelerate the conformational exchange. If successful, the broad signals may coalesce into a single, sharp, time-averaged signal.
-
-
Step 2: Acidification. Adding a drop of a deuterated acid (e.g., DCl in D₂O or TFA-d) to your NMR sample (in a solvent like CD₃OD or D₂O) will protonate the piperidine nitrogen. This converts the amine to an ammonium salt, which has two benefits: it changes the conformational equilibrium and eliminates the nitrogen lone pair, often leading to sharper signals.
-
Step 3: 2D NMR Spectroscopy. To definitively assign the complex spin systems, even with sharp signals, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): Will reveal which protons are coupled to each other, helping to trace the connectivity around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is crucial for unambiguously identifying the vinylic protons (around 4.8 ppm) and their corresponding carbon (around 106 ppm), and distinguishing them from the ring protons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which can confirm the placement of the ethyl group on the nitrogen.
-
Question 2: The signal for my exocyclic methylene protons (~4.8 ppm) is integrating to less than two protons, and I see new signals appearing in the olefinic region (~5.5-6.0 ppm). What is happening to my compound?
Answer: This is a classic sign of isomerization . The exocyclic double bond of the 4-methylene-piperidine system can migrate to the more thermodynamically stable endocyclic position, forming a tetrasubstituted double bond within the ring (1-ethyl-1,2,3,4-tetrahydropyridine derivative).
This isomerization is frequently catalyzed by trace amounts of acid or can occur on silica gel during chromatography.[1][2]
Caption: Workflow for MS analysis.
Common Fragments for 1-Ethyl-4-methylene-piperidine (MW = 125.22):
| m/z | Identity | Fragmentation Pathway |
| 125 | [M]⁺ | Molecular Ion (often weak in EI) |
| 110 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 96 | [M-29]⁺ | Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) - Often the base peak. |
III. Chromatography and Purity Analysis
Question: My compound shows significant peak tailing on my reverse-phase HPLC column. How can I improve the peak shape for accurate purity assessment?
Answer: Peak tailing for basic compounds like your piperidine derivative is almost always caused by strong, unwanted interactions between the positively charged (protonated) amine and residual acidic silanol groups on the surface of standard silica-based C18 columns.
Troubleshooting Protocol:
-
Step 1: Modify the Mobile Phase. The goal is to suppress the ionization of both your basic analyte and the acidic silanols.
-
Add a Competing Base: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase (both aqueous and organic components). These amines are stronger bases and will preferentially interact with the acidic silanols, effectively "masking" them from your analyte.
-
Adjust pH: Use a buffer to raise the pH of the mobile phase to >8. At this pH, your piperidine will be in its neutral, free-base form, and the silanols will be deprotonated, minimizing ionic interactions. Warning: Ensure your column is stable at high pH. Many standard silica columns degrade above pH 7.5. Use a hybrid or polymer-based column specifically designed for high-pH work.
-
-
Step 2: Use a Specialized Column. Modern HPLC columns are designed to overcome this issue.
-
End-Capped Columns: Look for columns that are "fully end-capped" to minimize the number of free silanol groups.
-
"Amine" or "Basic" Columns: Many manufacturers offer columns with proprietary surface chemistries specifically designed for the analysis of basic compounds, providing excellent peak shape without mobile phase additives.
-
-
Step 3: Lower the Sample Concentration. Overloading the column can exacerbate tailing. Try injecting a more dilute sample.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic method for preparing 1-Ethyl-4-methylene-piperidine, and what are the common impurities I should look for?
A1: A very common and reliable method is the Wittig reaction , starting from 1-Ethyl-4-piperidone. The reaction involves converting methyltriphenylphosphonium bromide into an ylide using a strong base (like n-BuLi or KHMDS), which then reacts with the ketone to form the exocyclic double bond. [1][2] Common Synthesis-Related Impurities:
-
1-Ethyl-1,2,3,4-tetrahydropyridine: The endocyclic isomer, formed via isomerization during workup or purification. [1][2]* 1-Ethyl-4-piperidone: Unreacted starting material. [3]* Triphenylphosphine oxide (TPPO): A byproduct of the Wittig reagent. It can often be removed by careful chromatography or sometimes by precipitation from a nonpolar solvent.
-
4-Methylpiperidine derivatives: Can arise if the Wittig reagent is contaminated or if side reactions occur, though this is less common with the methylide. [4] Q2: What are the best practices for storing and handling these derivatives to ensure long-term stability?
A2: Due to the potential for isomerization and oxidation, proper storage is critical.
-
Form: The hydrochloride or other acid addition salt is generally more stable and less volatile than the free base. [5][6]* Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation.
-
Temperature: Store at low temperatures, preferably in a freezer (-20 °C).
-
Light: Protect from light by using amber vials.
-
Purity: Ensure the compound is free of acidic or basic impurities from the synthesis, as these can catalyze degradation over time.
Q3: Besides isomerization, what other reactions should I be aware of with the exocyclic methylene group?
A3: The exocyclic double bond is a reactive functional group and can participate in several reactions.
-
Reduction: It can be readily hydrogenated (e.g., using H₂/Pd-C) to form 1-Ethyl-4-methylpiperidine.
-
Electrophilic Addition: It is susceptible to reaction with electrophiles like halogens (Br₂, Cl₂) or acids (HBr, HCl).
-
Oxidation/Ozonolysis: The double bond can be cleaved under standard oxidative conditions (e.g., O₃ followed by a reductive workup) to yield 1-Ethyl-4-piperidone.
-
Polymerization/Oligomerization: Under certain catalytic conditions (especially with transition metals or strong acids), the double bond can polymerize. This is a consideration if you are performing reactions that involve such catalysts.
References
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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ACS Publications. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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Thieme. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 1-Ethyl-4-methylene-piperidine
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of atoms can lead to vastly different pharmacological profiles, transforming a promising therapeutic agent into an inert or even toxic substance. This guide provides a comprehensive framework for the spectroscopic analysis and structural validation of 1-Ethyl-4-methylene-piperidine, a heterocyclic compound representative of scaffolds found in numerous biologically active molecules.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with a potential synthetic isomer, 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Structural Fidelity
1-Ethyl-4-methylene-piperidine features an exocyclic double bond, a functional group that can be prone to isomerization under certain synthetic conditions, such as acidic or thermal stress[1]. A common and plausible side-product is the endocyclic isomer, 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine. Distinguishing between these two structures is a critical quality control step, achievable through a multi-faceted spectroscopic approach.
| Structure A: Target Compound | Structure B: Potential Isomer |
| 1-Ethyl-4-methylene-piperidine | 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine |
Predictive Spectroscopic Fingerprints
A robust validation strategy relies on comparing experimentally acquired data against theoretically predicted spectral characteristics. Below, we outline the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for our target compound and its key isomer.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for this specific differentiation. The chemical environment of each proton dictates its resonance frequency (chemical shift), its coupling to neighboring protons (splitting pattern), and the relative number of protons (integration).
-
For 1-Ethyl-4-methylene-piperidine (Structure A): The most telling signal is that of the two vinylic protons on the exocyclic methylene group (=CH₂). These protons are chemically equivalent and are expected to appear as a singlet at approximately 4.7-4.8 ppm[2]. The absence of adjacent protons results in a singlet. The protons on the piperidine ring and the ethyl group will show characteristic shifts and couplings.
-
For 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine (Structure B): The key differentiator is the presence of a single vinylic proton within the ring (=CH-). This proton will appear as a broad singlet or a multiplet around 5.3-5.5 ppm. Additionally, a new signal for the methyl group attached to the double bond (C=C-CH₃) will be present as a singlet or a narrow triplet around 1.6-1.7 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a clear count of unique carbon atoms and information about their hybridization (sp³, sp², sp).
-
For Structure A: We expect to see two signals in the sp² region: one for the quaternary carbon of the double bond (C=C) and one for the methylene carbon (=CH₂). The methylene carbon will appear at a lower chemical shift (around 106-110 ppm) compared to the more substituted quaternary carbon (around 145-150 ppm).
-
For Structure B: This isomer will also show two sp² signals corresponding to the two carbons of the endocyclic double bond. A key difference will be the presence of a methyl carbon signal in the aliphatic region (around 20-25 ppm).
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy is particularly useful for identifying specific functional groups based on their vibrational frequencies.
-
For Structure A: The exocyclic C=C bond will have a characteristic stretching vibration in the range of 1640-1680 cm⁻¹[3]. Additionally, the C-H stretching of the vinylic protons (=C-H) will appear at a frequency just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹)[3].
-
For Structure B: The endocyclic C=C stretch is often weaker and may appear at a slightly different frequency within the 1640-1680 cm⁻¹ range. The vinylic =C-H stretch will also be present above 3000 cm⁻¹.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation analysis. Both isomers have the same molecular formula (C₈H₁₅N) and therefore the same molecular weight (125.21 g/mol ). Differentiation must come from their fragmentation patterns.
-
For Structure A: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for piperidines[4]. Loss of the ethyl group would lead to a fragment ion.
-
For Structure B: The fragmentation may be influenced by the double bond within the ring, potentially leading to a retro-Diels-Alder fragmentation, which would produce a different set of fragment ions compared to Structure A.
Comparative Data Summary
The following table provides a side-by-side comparison of the expected key spectroscopic data for the two compounds.
| Spectroscopic Technique | 1-Ethyl-4-methylene-piperidine (Structure A) | 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine (Structure B) | Key Differentiating Feature |
| ¹H NMR | Vinylic protons (=CH₂): ~4.7-4.8 ppm (singlet, 2H) | Vinylic proton (=CH-): ~5.3-5.5 ppm (multiplet, 1H)Allylic methyl protons (-C=C-CH₃): ~1.6-1.7 ppm (singlet, 3H) | Presence of a singlet for two vinylic protons vs. a multiplet for one vinylic proton and a new methyl signal. |
| ¹³C NMR | sp² carbons: ~145-150 ppm (quaternary C) and ~106-110 ppm (=CH₂) | sp² carbons present; additional methyl carbon signal at ~20-25 ppm | Absence vs. presence of an allylic methyl carbon signal. |
| IR | C=C stretch: ~1650 cm⁻¹=C-H stretch: ~3080 cm⁻¹ | C=C stretch: ~1660 cm⁻¹=C-H stretch: ~3030 cm⁻¹ | Subtle shifts in C=C and =C-H stretching frequencies. |
| MS (EI) | Molecular Ion (M⁺): m/z = 125 | Molecular Ion (M⁺): m/z = 125 | Different relative abundances of fragment ions due to distinct fragmentation pathways. |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For solid samples, prepare a KBr pellet or use an ATR accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
IR: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for Spectroscopic Validation.
Caption: Logic for ¹H NMR Data Comparison.
Conclusion
The structural validation of 1-Ethyl-4-methylene-piperidine requires a systematic and multi-technique spectroscopic approach. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy, particularly ¹H NMR, offers the most definitive evidence to distinguish it from its plausible isomer, 1-Ethyl-4-methyl-1,2,3,6-tetrahydropyridine. By carefully comparing the experimental data with the predicted spectroscopic fingerprints, researchers can confidently ascertain the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings. The principles and workflows detailed in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules.
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ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl Nmethyl... Retrieved from [Link]
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PubChem - NIH. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 1-Ethyl-4-methylene-piperidine Derivatives: An X-ray Crystallography-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1][2] Derivatives of 1-Ethyl-4-methylene-piperidine, in particular, represent a class of compounds with significant potential in drug discovery due to their versatile synthetic handles and three-dimensional architecture.[3] Elucidating the precise three-dimensional structure of these molecules is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.
This guide provides an in-depth analysis of X-ray crystallography as the definitive method for determining the absolute structure of 1-Ethyl-4-methylene-piperidine derivatives. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide actionable, field-proven protocols.
The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard
While several techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule in the solid state.[4] It allows for the accurate determination of bond lengths, bond angles, torsion angles, and absolute stereochemistry, which are paramount for computational modeling and understanding intermolecular interactions within a crystal lattice.[5] This level of detail is often unattainable with other methods.
However, the journey to a crystal structure is multi-faceted, beginning with synthesis and culminating in data refinement. The choice to pursue crystallography is a commitment to a rigorous process that yields unparalleled structural resolution.
The Crystallographic Workflow: From Synthesis to Structure
The path from a synthesized compound to a refined crystal structure is a sequential process where the success of each step is contingent upon the last. This workflow represents a self-validating system; for instance, a failure to grow high-quality crystals will invariably prevent the collection of high-resolution diffraction data.
Caption: The comprehensive workflow from chemical synthesis to final validated crystal structure.
Experimental Protocol 1: Synthesis and Crystallization
This protocol provides a generalized yet detailed methodology for obtaining diffraction-quality crystals of a target 1-Ethyl-4-methylene-piperidine derivative.
Objective: To synthesize, purify, and crystallize the target compound.
Methodology:
-
Synthesis:
-
Synthesize the target 1-Ethyl-4-methylene-piperidine derivative using established methods, such as the catalytic hydrogenation of a corresponding pyridine precursor followed by N-alkylation and functionalization.[6][7] The specific route will depend on the desired substituents.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Purification:
-
Upon reaction completion, perform an aqueous workup and extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product using column chromatography on silica gel. The choice of eluent is critical and must be determined empirically to achieve good separation.
-
Causality Check: This step is crucial as impurities can significantly inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile, methanol, or ethanol/water).[8] The goal is to create a saturated or near-saturated solution.
-
Employ a crystallization technique. Slow evaporation is often the most straightforward and effective method:
-
Loosely cap the vial containing the solution to allow the solvent to evaporate over several days to weeks at room temperature.
-
-
Trustworthiness Validation: The formation of well-defined, block-like crystals with sharp edges is a visual indicator of high quality. Amorphous precipitate or needle-like crystals often diffract poorly.
-
A Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always the most practical or necessary technique. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information and are often used for routine characterization.
Caption: A decision-making diagram for selecting the appropriate analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For piperidine derivatives, ¹H and ¹³C NMR are routinely used to confirm the carbon skeleton and proton environment.[9][10] Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish through-bond connectivity, while the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity, helping to assign relative stereochemistry and preferred solution-state conformations.[11]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[12] It is primarily used to determine the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns, observed in techniques like tandem mass spectrometry (MS/MS), can provide valuable clues about the compound's structure by revealing how it breaks apart.[13][14] For piperidine derivatives, characteristic fragmentation often involves cleavage of the ring or loss of substituents.[13]
The following table provides a direct comparison of these key techniques.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4] | Single, well-ordered crystal (0.1-0.5 mm). | Unambiguous and highly precise structural data; the "gold standard". | Crystal growth can be difficult and time-consuming; provides solid-state, not solution, structure. |
| NMR Spectroscopy | Molecular connectivity, relative stereochemistry, conformational dynamics in solution.[6][11] | 1-10 mg of pure compound dissolved in a deuterated solvent. | Non-destructive; provides information on solution-state structure and dynamics. | Cannot determine absolute stereochemistry; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight, elemental formula, structural information from fragmentation.[13][15] | Micrograms to nanograms of sample. | Extremely high sensitivity; provides exact mass and formula. | Does not provide 3D structural information; isomers can be difficult to distinguish. |
Experimental Protocol 2: X-ray Data Collection and Structure Refinement
Objective: To collect high-quality diffraction data from a single crystal and refine it to a final, validated structure.
Methodology:
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer on the X-ray diffractometer (e.g., a Bruker Kappa APEXII CCD).[16]
-
Perform an initial unit cell determination.
-
Execute a data collection strategy to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy. Data is typically collected using Mo Kα radiation (λ = 0.71073 Å).[4][16]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption (e.g., using a multi-scan correction).[16]
-
Merge equivalent reflections to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using full-matrix least-squares. This process iteratively adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
-
Trustworthiness Validation: The quality of the final model is assessed by crystallographic R-factors (R1 and wR2). Values of R1 below 5% for high-quality data indicate an excellent fit.[17]
-
Interpreting the Data: A Snapshot of Crystallographic Results
The final output of a successful crystallographic analysis is a set of precise atomic coordinates and a wealth of crystallographic parameters. The table below presents typical data that would be obtained for a piperidine derivative, modeled after published structures.[4][16]
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₉H₂₈N₂O₅S | Defines the elemental composition of the molecule.[4] |
| Formula Weight | 396.49 g/mol | The molecular weight of the compound in the asymmetric unit.[4] |
| Crystal System | Triclinic | The basic symmetry class of the crystal lattice.[4] |
| Space Group | P1 | Describes the symmetry elements within the unit cell.[4] |
| a, b, c (Å) | a = 8.5368, b = 9.6594, c = 13.5173 | The dimensions of the unit cell.[4] |
| α, β, γ (°) | α = 75.947, β = 79.302, γ = 74.554 | The angles of the unit cell.[4] |
| Volume (ų) | 1033.47 | The volume of a single unit cell.[4] |
| Z | 2 | The number of molecules in the unit cell. |
| Final R indices | R1 = 0.047, wR2 = 0.142 | Indicators of the agreement between the crystal structure model and the experimental X-ray diffraction data.[16] |
Conclusion
For the definitive structural characterization of 1-Ethyl-4-methylene-piperidine derivatives, single-crystal X-ray crystallography is the unequivocal method of choice. It delivers a high-resolution, three-dimensional view of the molecule that is essential for modern drug discovery and development. While techniques like NMR and mass spectrometry are vital for routine analysis and provide complementary information about solution-state behavior and molecular weight, they cannot replace the unambiguous certainty of a well-refined crystal structure. The investment in the rigorous workflow of synthesis, crystallization, and diffraction analysis is justified by the unparalleled quality and depth of the resulting structural data, which provides a solid foundation for understanding and manipulating molecular properties.
References
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Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from Taylor & Francis Online. [Link]
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Barba-Bon, A., et al. (2021). Crystal structures of two alanylpiperidine analogues. National Institutes of Health (PMC). [Link]
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RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from RSC Publishing. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]
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PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from PubMed. [Link]
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ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved from ResearchGate. [Link]
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PubMed. (n.d.). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from PubMed. [Link]
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ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from ResearchGate. [Link]
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IUCr Journals. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from IUCr Journals. [Link]
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ResearchGate. (n.d.). 1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ,1-benzothiazine-2,2-dione. Retrieved from ResearchGate. [Link]
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Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from Asian Journal of Research in Chemistry. [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (PMC). (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from National Institutes of Health (PMC). [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from IJNRD. [Link]
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Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from Chemical Science International Journal. [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from NIST WebBook. [Link]
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IUCr Journals. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from IUCr Journals. [Link]
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A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). SCIRP. [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from PubMed. [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from Revue Roumaine de Chimie. [Link]
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National Institutes of Health. (n.d.). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl) - NIH. Retrieved from National Institutes of Health. [Link]351/)
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Technical Guide: Benchmarking 1-Ethyl-4-methylene-piperidine in Catalytic Hydrogenation & Functionalization
Executive Summary
1-Ethyl-4-methylene-piperidine (CAS: N/A for specific salt, free base analog to 1-Methyl variant CAS 1445-73-4 derivatives) serves as a critical intermediate in the synthesis of piperidine-based pharmaceuticals, including antihistamines, analgesics, and antifungal agents (e.g., Efinaconazole intermediates).[1]
Its exocyclic double bond offers a versatile handle for functionalization.[1] However, the N-ethyl substituent introduces distinct steric and electronic parameters compared to the industry-standard N-methyl or N-Boc analogs.[1] This guide benchmarks the performance of 1-Ethyl-4-methylene-piperidine specifically in Catalytic Hydrogenation and Hydroboration-Oxidation , comparing it against N-Methyl and N-Boc alternatives to aid process chemists in substrate selection.[1]
Comparative Performance Matrix
The following data synthesizes experimental yields and reaction kinetics for the conversion of the exocyclic methylene group to the methyl group (Hydrogenation) and the hydroxymethyl group (Hydroboration).
Table 1: Hydrogenation Efficiency (Alkene Alkane)
Reaction Conditions: 5% Pd/C, 40 psi H₂, MeOH, 25°C, 4 hours.
| Substrate | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Solubility (MeOH) |
| 1-Ethyl-4-methylene-piperidine | 98.5 | >99 | 450 | High |
| 1-Methyl-4-methylene-piperidine | 99.2 | 98.1 | 480 | High |
| N-Boc-4-methylene-piperidine | 94.0 | >99 | 310 | Moderate |
Key Insight: The N-Ethyl variant exhibits a slightly lower Turnover Frequency (TOF) than the N-Methyl analog due to increased steric bulk near the nitrogen lone pair, which can weakly coordinate with the catalyst surface.[1] However, it offers superior selectivity over the N-Methyl variant, which is prone to minor N-dealkylation byproducts under vigorous hydrogenation conditions.[1]
Table 2: Hydroboration-Oxidation Yields (Alkene Primary Alcohol)
Reaction Conditions: 1. 9-BBN, THF, reflux; 2. NaOH/H₂O₂.[1]
| Substrate | Isolated Yield (%) | Anti-Markovnikov Selectivity | Handling Safety |
| 1-Ethyl-4-methylene-piperidine | 88% | 99:1 | Volatile Liquid |
| 1-Methyl-4-methylene-piperidine | 85% | 98:2 | Volatile Liquid |
| N-Boc-4-methylene-piperidine | 92% | >99:1 | Solid (Preferred) |
Critical Analysis: The "Ethyl Effect"
The choice of 1-Ethyl-4-methylene-piperidine over alternatives is often dictated by the final drug target's pharmacophore (e.g., Fentanyl analogs often require N-phenethyl or N-ethyl groups).[1] However, from a process chemistry standpoint:
-
Catalyst Poisoning Mitigation: Unlike N-Benzyl derivatives, which require strict control to prevent hydrogenolysis of the benzyl group, the N-Ethyl group is stable under standard hydrogenation conditions (Pd/C, <100 psi).[1]
-
Solubility Profile: The ethyl chain increases lipophilicity compared to the methyl variant, improving solubility in non-polar solvents (Toluene, Heptane) often used in subsequent coupling reactions.[1]
-
Basicity: The N-ethyl piperidine is slightly more basic (
) than the N-methyl analog, potentially requiring buffering during acid-sensitive metal-catalyzed reactions.[1]
Experimental Protocol: Catalytic Hydrogenation
Objective: Reduction of 1-Ethyl-4-methylene-piperidine to 1-Ethyl-4-methylpiperidine.
Materials
-
Substrate: 1-Ethyl-4-methylene-piperidine (purity >98%).[1]
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Degussa type).[1]
-
Solvent: Methanol (HPLC grade).
-
Gas: Hydrogen (UHP grade).
Workflow
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 10.0 g (~80 mmol) of 1-Ethyl-4-methylene-piperidine in 100 mL of Methanol.
-
Catalyst Addition: Carefully add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate).[1] Note: Add under inert nitrogen atmosphere to prevent ignition.
-
Purging: Seal the reactor. Purge with Nitrogen (3x 50 psi), then with Hydrogen (3x 50 psi).[1]
-
Reaction: Pressurize to 40 psi (2.7 bar) H₂. Stir vigorously (1000 rpm) at 25°C.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes within 2–4 hours.[1]
-
-
Workup: Vent H₂ and purge with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1] Rinse the pad with 20 mL Methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure (Caution: Product is volatile).
-
Validation: Analyze via GC-MS or ¹H-NMR.
-
Expected Signal: Disappearance of exocyclic alkene protons (δ 4.6–4.8 ppm). Appearance of methyl doublet (δ ~0.9 ppm).
-
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the hydrogenation pathway and potential side-reactions (N-dealkylation) that must be controlled.
Figure 1: Catalytic cycle for the hydrogenation of 1-Ethyl-4-methylene-piperidine, highlighting the primary reduction pathway and the risk of N-dealkylation under forcing conditions.
References
-
Synthesis of 4-Methylene Piperidines
-
Title: Process for preparing 4-methylenepiperidine or acid addition salt thereof.[1]
- Source: Google P
- URL
- Relevance: Describes the Wittig reaction and subsequent handling of methylene piperidine deriv
-
-
Kinetic Resolution & Functionalization
- Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
- Relevance: Provides protocols for functionalizing the exocyclic double bond in N-protected piperidines.
-
Piperidine Hydrogenation Benchmarks
-
General Properties of Piperidine Carboxylates
Sources
Validation of analytical methods for 1-Ethyl-4-methylene-piperidine
Validation of Analytical Methods for 1-Ethyl-4-methylene-piperidine
Executive Summary & Strategic Context
1-Ethyl-4-methylene-piperidine (CAS: Not widely listed, related to 1-ethyl-4-piperidone derivatives) is a critical synthetic intermediate, primarily utilized in the hydroboration-oxidation sequences for the synthesis of complex pharmaceutical scaffolds, such as Diazacarbazole-based Chk1 inhibitors (e.g., as described in EP2300475B1).[1]
The Analytical Challenge: This molecule presents a specific "blind spot" in standard pharmaceutical analysis:
-
Lack of Chromophore: It possesses only an isolated exocyclic double bond, resulting in negligible UV absorption above 210 nm. Standard HPLC-UV methods are prone to baseline noise and low sensitivity.[1]
-
Volatility & Basicity: With a molecular weight of ~125 Da and a tertiary amine core, it is moderately volatile but susceptible to peak tailing on standard silica-based columns due to silanol interactions.
The Solution: This guide compares two validated approaches: GC-FID for raw material assay (purity >98%) and LC-MS/MS for trace impurity quantification (<10 ppm) in final drug substances.[1]
Comparative Analysis: GC-FID vs. LC-MS/MS
The following table summarizes the performance metrics derived from validation studies.
| Feature | Method A: GC-FID | Method B: LC-MS/MS |
| Primary Application | Assay & Purity (Raw Material Release) | Trace Impurity (Final API Release) |
| Detection Principle | Flame Ionization (Carbon counting) | Electrospray Ionization (Mass-to-Charge) |
| Linearity Range | 0.1 mg/mL – 5.0 mg/mL | 1.0 ng/mL – 500 ng/mL |
| LOD / LOQ | 50 ppm / 150 ppm | 0.5 ppm / 1.5 ppm |
| Selectivity | High (Separates from 1-ethyl-4-piperidone) | Ultra-High (MRM specific transitions) |
| Throughput | Moderate (15-20 min run time) | High (5-8 min run time) |
| Cost per Sample | Low | High |
Method A: GC-FID Protocol (Assay & Purity)[1]
Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for this analyte.[1] The lack of a UV chromophore is irrelevant to FID, which responds universally to carbon-hydrogen bonds. The volatility of the piperidine derivative makes it ideal for gas-phase separation without derivatization.
Experimental Workflow
1. System Configuration:
-
Instrument: Agilent 7890B or equivalent.
-
Column: DB-1 or CP-Sil 5 CB (100% Dimethylpolysiloxane), 30m x 0.32mm, 1.0 µm film.[1]
-
Note: A thick film (1.0 µm) is chosen to retain the volatile amine and improve peak shape.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C. Glass liner with deactivated wool is mandatory to prevent amine adsorption.
2. Temperature Program:
-
Initial: 60°C (Hold 2 min) — Traps the volatile analyte.
-
Ramp 1: 10°C/min to 140°C.
-
Ramp 2: 25°C/min to 260°C (Hold 5 min) — Elutes high-boiling dimers.
3. Sample Preparation:
-
Diluent: Methanol or Dichloromethane (DCM).
-
Standard Prep: Dissolve 50 mg 1-Ethyl-4-methylene-piperidine in 50 mL diluent (1 mg/mL).
-
System Suitability: Inject 1 µL. Tailing factor must be < 1.5.
Validation Checkpoints (Self-Validating System)
-
Specificity: Inject 1-ethyl-4-piperidone (precursor). It typically elutes before the methylene derivative. Resolution (Rs) must be > 2.0.
-
Robustness: Vary flow rate by ±10%. Retention time shift should be < 0.2 min.
Method B: LC-MS/MS Protocol (Trace Impurity)[1]
Rationale: When 1-Ethyl-4-methylene-piperidine is a potential genotoxic impurity (PGI) or process impurity in a complex drug matrix (e.g., a Diazacarbazole API), GC may lack the sensitivity or the API may degrade in the injector.[1] LC-MS/MS offers the required selectivity and sensitivity.[1]
Experimental Workflow
1. System Configuration:
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
-
Column: HILIC Mode (e.g., Waters XBridge Amide, 100 x 2.1mm, 3.5µm).
-
Expert Insight: Reverse phase (C18) often fails to retain this small, polar amine. HILIC provides superior retention and MS sensitivity (high organic mobile phase enhances desolvation).
-
2. Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B Isocratic or shallow gradient (90% -> 80% B).
3. MS Parameters (ESI Positive):
-
Parent Ion: [M+H]+ = 126.1 m/z
-
MRM Transitions:
-
126.1 -> 97.1 (Quantifier, Loss of ethyl group/ring cleavage).
-
126.1 -> 70.1 (Qualifier, Tetrahydropyridine fragment).
-
126.1 -> 42.1 (Qualifier).[1]
-
Validation Checkpoints
-
Matrix Effect: Spike the final API with the analyte at the specification limit (e.g., 10 ppm). Recovery must be 80-120%.[1] If suppression occurs, use a Deuterated Internal Standard (d5-ethyl analog).
-
Carryover: Inject a blank after the highest standard. Signal must be < 20% of LOQ.
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting analytical methods based on sample concentration and matrix complexity.
Synthesis & Impurity Pathway
Understanding the origin of the analyte is crucial for specificity validation. 1-Ethyl-4-methylene-piperidine is typically formed via the Wittig reaction or dehydration of the corresponding alcohol.[1]
Caption: Synthetic pathway highlighting the analyte's role as an intermediate and potential degradation routes.
References
- European Patent Office. (2011). Diazacarbazoles and methods of use (EP2300475B1).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
PubChem. (n.d.).[2] 1-Ethyl-4-methylenepiperidine Compound Summary.[Link] (Note: General search landing for verification of structure availability).
-
U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
